molecular formula C5H4BF3O2S B13572884 [2-(Trifluoromethyl)thiophen-3-yl]boronic acid

[2-(Trifluoromethyl)thiophen-3-yl]boronic acid

Cat. No.: B13572884
M. Wt: 195.96 g/mol
InChI Key: XHVQDHCBDZZDRR-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)thiophen-3-yl]boronic acid: is an organoboron compound that features a thiophene ring substituted with a trifluoromethyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Trifluoromethyl)thiophen-3-yl]boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where a halogenated thiophene derivative reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include:

    Catalyst: Palladium complex (e.g., Pd(PPh3)4)

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: Room temperature to 80°C

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction involving [2-(Trifluoromethyl)thiophen-3-yl]boronic acid. It couples with aryl or vinyl halides to form biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.

    Reduction: The trifluoromethyl group can undergo reduction under specific conditions to form a methyl group.

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Alcohols: Formed from oxidation of the boronic acid group.

    Methyl-Substituted Thiophenes: Formed from reduction of the trifluoromethyl group.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a reagent in various catalytic processes, including cross-coupling reactions.

Biology:

    Drug Discovery: Potential use in the development of pharmaceuticals due to its unique structural features.

Medicine:

    Diagnostic Agents: Can be used in the synthesis of compounds for medical imaging and diagnostics.

Industry:

    Materials Science: Utilized in the development of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds:

    Thiophene-2-boronic acid: Lacks the trifluoromethyl group, making it less electron-withdrawing.

    3-(Trifluoromethyl)phenylboronic acid: Contains a phenyl ring instead of a thiophene ring.

    4-(Trifluoromethyl)phenylboronic acid: Similar to 3-(Trifluoromethyl)phenylboronic acid but with the trifluoromethyl group in a different position.

Uniqueness:

    Electron-Withdrawing Effect: The trifluoromethyl group significantly increases the electron-withdrawing nature of the compound, enhancing its reactivity in certain reactions.

    Thiophene Ring: The presence of the thiophene ring imparts unique electronic properties compared to phenyl rings.

Properties

Molecular Formula

C5H4BF3O2S

Molecular Weight

195.96 g/mol

IUPAC Name

[2-(trifluoromethyl)thiophen-3-yl]boronic acid

InChI

InChI=1S/C5H4BF3O2S/c7-5(8,9)4-3(6(10)11)1-2-12-4/h1-2,10-11H

InChI Key

XHVQDHCBDZZDRR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(SC=C1)C(F)(F)F)(O)O

Origin of Product

United States

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